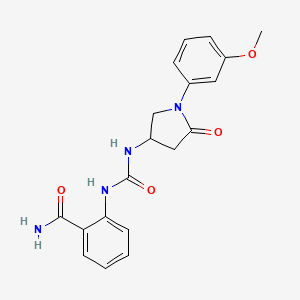
2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide is a complex organic molecule with potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The molecular structure can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The ureido and pyrrolidine moieties are crucial for its binding affinity and selectivity towards these targets. The methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific carbonic anhydrases, which are important in regulating physiological pH and fluid balance.
Data Table: Biological Activities Summary
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the pyrrolidine ring have been explored to improve selectivity and potency against specific targets. Additionally, structure-activity relationship (SAR) studies have provided insights into how variations in substituents affect biological outcomes.
属性
IUPAC Name |
2-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-14-6-4-5-13(10-14)23-11-12(9-17(23)24)21-19(26)22-16-8-3-2-7-15(16)18(20)25/h2-8,10,12H,9,11H2,1H3,(H2,20,25)(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQWSRCSDUNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














